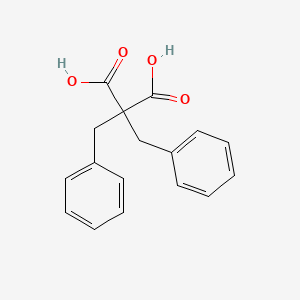

Ácido dibencilmalónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dibenzylmalonic acid is a chemical compound with the molecular formula C17H16O4 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of compounds similar to Dibenzylmalonic acid, such as monomethyl malonate and monoethyl malonate, has been reported. The key step in these syntheses is the selective monohydrolysis of dialkyl malonates .

Aplicaciones Científicas De Investigación

- El ácido dibencilmalónico puede ser activado selectivamente por triaribismutanos ricos en electrones. Cuando se calienta en benceno con estos catalizadores, los ácidos carboxílicos primarios se acoplan con aminas y alcoholes para producir amidas y ésteres. Notablemente, los ácidos carboxílicos secundarios, terciarios y aromáticos permanecen sin afectar .

- Las nanopartículas a base de sílice funcionalizadas con ligandos 2-piridincarbonilo o 3-piridincarbonilo mejoran el rendimiento de los productos de ciclopentanona. Estas nanopartículas, específicamente cat.1 y cat.2, exhiben una conversión impresionante de ciclopenceno y un rendimiento de ciclopentanona cuando el oxígeno molecular sirve como único oxidante .

- Los semiesteres de ácido malónico monosustituidos (SMAHO) derivados del ácido dibencilmalónico ofrecen oportunidades para la síntesis orientada a la diversidad. Los investigadores han explorado varios enfoques para introducir diversidad tanto en la posición malónica como en la función éster, expandiendo el conjunto de herramientas químicas .

Síntesis Orgánica y Reacciones de Acoplamiento

Producción de Ciclopentanona

Síntesis Orientada a la Diversidad

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that malonic acid derivatives play a vital role in the metabolism of fat and protein .

Mode of Action

They can undergo nucleophilic substitution reactions, where the enolate acts as a nucleophile in an SN2 reaction to form a new C-C bond .

Biochemical Pathways

Dibenzylmalonic acid, as a derivative of malonic acid, may be involved in similar biochemical pathways. Malonic acid is a vital intermediate in the metabolism of fat and protein . It is also known that malonic acid participates in the degradation of methylmalonic acid and the synthesis of methionine from homocysteine .

Pharmacokinetics

It is known that malonic acid derivatives can be hydrolyzed with sodium hydroxide to sodium malonate, and acidification affords malonic acid .

Result of Action

It is known that malonic acid derivatives can undergo decarboxylation to give a chain-extended carboxylic acid .

Action Environment

It is known that malonic acid derivatives should be stored in suitable and closed containers for disposal .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Dibenzylmalonic acid are not fully understood due to limited research. It can be inferred from the properties of malonic acid and its derivatives. Malonic acid reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives . Therefore, it is plausible that Dibenzylmalonic acid might interact with various enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

The specific cellular effects of Dibenzylmalonic acid are currently unknown due to the lack of direct research on this compound. Derivatives of malonic acid, such as methylmalonic acid, have been studied extensively. Methylmalonic acid is a biochemical marker for cobalamin deficiency, particularly when the cobalamin concentration is moderately decreased or in the low-normal range . It’s plausible that Dibenzylmalonic acid might have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the properties of malonic acid and its derivatives, it can be inferred that Dibenzylmalonic acid might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the effects of such compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Malonic acid and its derivatives are involved in various metabolic pathways, including the catabolic pathway of the branched-chain amino acids L-isoleucine and L-valine, and the amino acids L-threonine and L-methionine .

Transport and Distribution

Studies on similar compounds suggest that they can be transported and distributed within cells through various mechanisms, including diffusion through lipid bilayers .

Propiedades

IUPAC Name |

2,2-dibenzylpropanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-15(19)17(16(20)21,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZJTDBKDUARSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Furyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2513796.png)

![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B2513797.png)

![N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2513799.png)

![methyl 2-[(2Z)-6-methoxy-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513803.png)

![6-chloro-N-[1-(oxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2513804.png)

![N-(4-ethylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2513813.png)

![N-[1-(4-fluorophenyl)ethyl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2513818.png)